molecular formula C7H8N4 B15317192 (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine

Cat. No.: B15317192
M. Wt: 148.17 g/mol
InChI Key: KYOGGCCICUHQBH-UHFFFAOYSA-N
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Description

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a pyrazolo-pyridine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then fused with a pyridine ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine may involve scalable synthetic routes that ensure cost-effectiveness and high yield. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine is unique due to its fused pyrazolo-pyridine structure, which imparts distinct chemical properties and biological activities compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-5-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,3,8H2,(H,9,11)

InChI Key

KYOGGCCICUHQBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)N=C1CN

Origin of Product

United States

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